molecular formula C15H15NO2 B14138914 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone CAS No. 23592-51-0

1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone

Cat. No.: B14138914
CAS No.: 23592-51-0
M. Wt: 241.28 g/mol
InChI Key: AZOUKPUIPPGGHQ-UHFFFAOYSA-N
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Description

1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone typically involves the reaction of 4-methoxyaniline with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. The use of a Co-NiO dual catalyst has been reported to enhance the reaction efficiency and yield . The reaction is carried out in an organic solvent under controlled temperature and pressure conditions, followed by crystallization and purification steps.

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, amino group, and ethanone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[2-(4-methoxyanilino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11(17)14-5-3-4-6-15(14)16-12-7-9-13(18-2)10-8-12/h3-10,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOUKPUIPPGGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257025
Record name 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23592-51-0
Record name 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23592-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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